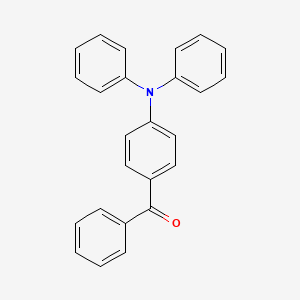
(4-(N,N-Diphenylamino)phenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(N,N-Diphenylamino)phenyl)(phenyl)methanone is an organic compound known for its unique mechanoluminescent properties. This compound is characterized by its ability to emit light when subjected to mechanical stress, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(N,N-Diphenylamino)phenyl)(phenyl)methanone typically involves the reaction of diphenylamine with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic acyl substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (4-(N,N-Diphenylamino)phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(4-(N,N-Diphenylamino)phenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a mechanoluminescent material in the study of stress-induced luminescence.
Medicine: Investigated for use in drug delivery systems where mechanical stress can trigger drug release.
Industry: Utilized in the development of sensors and devices that detect mechanical stress.
Mechanism of Action
The mechanoluminescent properties of (4-(N,N-Diphenylamino)phenyl)(phenyl)methanone are attributed to the interactions between the diphenylamino and phenyl groups. When mechanical stress is applied, these interactions lead to the emission of light. The compound’s luminescence is primarily due to the locally excited state and twisted intramolecular charge transfer state .
Comparison with Similar Compounds
(4-(Diphenylphosphanyl)phenyl)(phenyl)methanone: Similar mechanoluminescent properties but different emission colors.
Benzophenone-triphenylamine hybrids: Used in photopolymerization with distinct light absorption properties
Uniqueness: (4-(N,N-Diphenylamino)phenyl)(phenyl)methanone is unique due to its tunable mechanoluminescent emission colors, which can be adjusted by manipulating weak intermolecular interactions in the crystalline state .
Properties
Molecular Formula |
C25H19NO |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
phenyl-[4-(N-phenylanilino)phenyl]methanone |
InChI |
InChI=1S/C25H19NO/c27-25(20-10-4-1-5-11-20)21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H |
InChI Key |
QNRCTABAMPXVIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















